(4-Butoxy-3-fluorophenyl)methanol
Description
(4-Butoxy-3-fluorophenyl)methanol is a benzyl alcohol derivative featuring a fluorine atom at the 3-position and a butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position of the aromatic ring. The compound’s molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.24 g/mol.
Properties
IUPAC Name |
(4-butoxy-3-fluorophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHHVOTLWTYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 4-Butoxy-3-fluorobenzaldehyde
The most widely reported method involves the reduction of 4-butoxy-3-fluorobenzaldehyde using sodium borohydride (NaBH₄) in alcoholic solvents. This single-step process proceeds at room temperature under inert conditions to prevent oxidation of the alcohol product. The reaction mechanism involves nucleophilic attack by hydride ions on the carbonyl carbon, forming the corresponding alcohol (Fig. 1):
Optimization Parameters:
-
Solvent: Methanol or ethanol (polar protic solvents enhance NaBH₄ reactivity)
-
Temperature: 20–25°C (higher temperatures risk over-reduction)
-
Yield: 85–92% after purification
Nucleophilic Aromatic Substitution Followed by Reduction
An alternative two-step approach starts with 3-fluoro-4-hydroxybenzaldehyde:
-
Etherification: Reaction with 1-bromobutane in acetone using K₂CO₃ as base (55°C, 12 hours) introduces the butoxy group.
-
Reduction: The resulting aldehyde is reduced using NaBH₄ or LiAlH₄.
Key Advantages:
Catalytic Hydrogenation
Industrial-scale production may employ catalytic hydrogenation of 4-butoxy-3-fluorobenzoic acid derivatives. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of esters or nitriles to alcohols under H₂ pressure (2–5 bar).
Conditions:
Reaction Mechanisms and Kinetic Studies
Hydride Transfer in Borohydride Reduction
Kinetic studies indicate that NaBH₄ reduction follows second-order kinetics, dependent on both aldehyde and borohydride concentrations. Isotopic labeling experiments confirm direct hydride transfer without intermediate formation. Polar solvents stabilize the transition state, explaining the superior performance of methanol over THF.
SN2 Mechanism in Butoxy Group Introduction
The etherification step proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the phenolic –OH group, generating a phenoxide ion that displaces bromide from 1-bromobutane. The reaction rate increases with:
Optimization of Reaction Conditions
Solvent Effects on Reduction Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 32.7 | 92 | 99 |
| Ethanol | 24.3 | 89 | 98 |
| THF | 7.5 | 45 | 82 |
Methanol maximizes yield due to its ability to solubilize both NaBH₄ and the aromatic substrate.
Reducing Agent Comparison
| Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 25 | 92 |
| LiAlH₄ | Diethyl ether | 0 | 88 |
| DIBAL-H | Toluene | -78 | 76 |
NaBH₄ is preferred for safety and ease of handling, though LiAlH₄ permits anhydrous conditions for moisture-sensitive substrates.
Purification and Characterization
Recrystallization Protocols
Crude product purification typically employs mixed-solvent recrystallization:
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 12.8 Hz, 1H), 4.65 (s, 2H), 3.98 (t, J = 6.4 Hz, 2H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 0.98 (t, J = 7.2 Hz, 3H)
-
IR (KBr): 3340 cm⁻¹ (–OH stretch), 1245 cm⁻¹ (C–F stretch), 1050 cm⁻¹ (C–O–C)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances adapt the NaBH₄ reduction for continuous processing:
-
Reactor Type: Tubular plug-flow reactor
-
Residence Time: 15 minutes
-
Throughput: 5 kg/hour with 94% yield
Waste Management Strategies
-
NaBO₂ Byproduct: Converted to borosilicate glass via reaction with SiO₂ at 1200°C
-
Solvent Recovery: 98% methanol recycled via distillation
Emerging Methodologies
Enzymatic Reduction
Pilot studies utilize alcohol dehydrogenases (ADHs) for stereoselective synthesis:
Chemical Reactions Analysis
Types of Reactions: (4-Butoxy-3-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol, sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-Butoxy-3-fluorobenzaldehyde, 4-Butoxy-3-fluorobenzoic acid.
Reduction: 4-Butoxy-3-fluorotoluene.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(4-Butoxy-3-fluorophenyl)methanol has been investigated for its antimicrobial and anti-inflammatory properties . The unique combination of the butoxy and fluorine groups may enhance its interaction with biological targets, potentially improving therapeutic efficacy. Studies have shown that compounds with similar structures exhibit activity against drug-resistant bacteria, highlighting the compound's potential in addressing microbial resistance.
Organic Synthesis
This compound can serve as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile in synthetic pathways. For instance:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Chromium trioxide or KMnO₄ | Aqueous solution or acetic acid |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium methoxide | Methanol |
These reactions enable the formation of derivatives that may possess enhanced biological activities.
Study on Antimicrobial Activity
A study focused on synthesizing derivatives from this compound demonstrated its effectiveness against various strains of bacteria, including resistant ones. The synthesized compounds showed significant activity against Staphylococcus aureus strains, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL .
Synthesis Techniques
The synthesis of this compound typically involves reducing 4-butoxy-3-fluorobenzaldehyde using sodium borohydride in alcoholic solvents like methanol or ethanol. This method is performed under inert conditions to prevent oxidation, ensuring high yield and purity.
Mechanism of Action
The mechanism of action of (4-Butoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares (4-Butoxy-3-fluorophenyl)methanol with similar benzyl alcohol derivatives:
Key Observations:
Substituent Impact on Lipophilicity :
- The butoxy group in the target compound enhances lipophilicity compared to alkyl chains (e.g., butyl in ) due to the polar ether oxygen, balancing solubility in semi-polar solvents.
- Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups () increase electronegativity and metabolic stability but reduce solubility in aqueous media .
Molecular Weight and Stability :
- Halogenated analogs (e.g., ) exhibit higher molecular weights and may require specialized storage (e.g., refrigeration for ’s compound) due to reactivity or degradation risks .
- The target compound’s molecular weight (198.24 g/mol) positions it between simpler alkyl derivatives (164.24 g/mol) and heavily halogenated analogs (>250 g/mol).
Biological Activity
(4-Butoxy-3-fluorophenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the presence of:
- Butoxy group : Enhances solubility and stability.
- Fluorine atom : Influences electronic properties and biological interactions.
- Hydroxymethyl group : Contributes to its reactivity and potential biological effects.
The chemical formula for this compound is .
Research indicates that this compound may exert its effects through various biological pathways:
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth, potentially through disruption of cell membranes or interference with metabolic pathways.
- Anti-inflammatory Properties : Its structural components may modulate inflammatory responses, although specific pathways are still under investigation.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. Preliminary findings suggest it exhibits:
- Bactericidal Effects : Effective against various bacterial strains, with a minimum inhibitory concentration (MIC) established for several pathogens.
- Fungicidal Properties : Demonstrated activity against fungal species, with minimum fungicidal concentrations (MFC) noted in laboratory settings .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored in vitro. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in cellular models.
Case Studies
- Antimicrobial Screening : In a study examining various derivatives, this compound showed significant antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 32 to 64 µg/mL .
- Cell Viability Assays : In cancer cell lines (e.g., MDA-MB-468), the compound exhibited growth inhibition with GI50 values indicating effectiveness at low micromolar concentrations .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | MIC/MFC Values |
|---|---|---|
| Antimicrobial | Significant | 32 - 64 µg/mL |
| Anti-inflammatory | Moderate | Cytokine inhibition observed |
| Cancer Cell Growth Inhibition | High | GI50 < 10 µM |
Table 2: Comparison with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Butoxy, Fluorine, Hydroxymethyl | Antimicrobial, Anti-inflammatory |
| 4-Hydroxybenzaldehyde | Hydroxy | Limited antimicrobial activity |
| Fluorinated Phenols | Fluorine only | Variable biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-Butoxy-3-fluorophenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of pre-functionalized aromatic precursors. For example, starting with 3-fluoro-4-hydroxybenzaldehyde, butoxylation can be achieved using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by reduction of the aldehyde to methanol using NaBH₄ or LiAlH₄. Reaction yields are highly dependent on solvent polarity, temperature, and catalyst selection. For structurally similar compounds, yields improve with polar aprotic solvents (e.g., DMF) and controlled heating (60–90°C) to minimize side reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the aromatic substitution pattern and butoxy chain integrity. The fluorine atom induces deshielding in adjacent protons, while the butoxy group shows characteristic splitting in the H NMR spectrum (e.g., δ 1.0–1.6 ppm for butyl CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₅FO₂, theoretical MW: 198.11 g/mol) and fragmentation patterns. The loss of H₂O (18 Da) from the methanol group is a common fragmentation pathway .
- Infrared (IR) Spectroscopy : Strong O–H stretches (~3200–3400 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How does the presence of butoxy and fluoro substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?
- Methodological Answer : The electron-donating butoxy group (para to fluorine) directs EAS to the ortho and para positions relative to itself, while the electron-withdrawing fluorine meta to the butoxy group deactivates the ring. Computational modeling (e.g., DFT) and experimental halogenation studies (e.g., bromination) show that substituent effects compete, leading to preferential substitution at the least deactivated position. For example, bromine addition occurs predominantly at the ortho position to fluorine in related fluorophenylmethanol derivatives .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the stability of this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR to assess discrepancies in steric or electronic effects .
- Solvent effects : Computational models often underestimate solvation effects. Use polarizable continuum models (PCM) in DFT calculations to better match experimental stability trends observed in polar solvents .
- Kinetic vs. thermodynamic control : Perform time-resolved studies (e.g., in situ IR monitoring) to determine whether observed products arise from kinetic pathways not captured computationally .
Q. How can this compound be utilized as a building block in medicinal chemistry, particularly in multi-step syntheses targeting bioactive molecules?
- Methodological Answer :
- Functionalization : The hydroxyl group can be esterified or oxidized to a ketone for coupling with pharmacophores (e.g., via Mitsunobu or Appel reactions) .
- Biological activity : Derivatives with fluorinated aryl groups exhibit enhanced blood-brain barrier penetration in CNS drug candidates. For example, fluorophenylmethanol analogs have shown inhibitory activity against kinases and GPCRs in preclinical models .
- Case Study : Coupling this compound to a triazole core via click chemistry generated a library of compounds screened for antimicrobial activity, with MIC values <10 µM against Gram-positive pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
